
4-Ethoxy-6-phenyl-5,6-dihydro-pyran-2-one
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Overview
Description
2H-Pyran-2-one,4-ethoxy-5,6-dihydro-6-phenyl-,(-)-(9CI) is an organic compound belonging to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. This specific compound features an ethoxy group at the 4-position and a phenyl group at the 6-position, making it a unique derivative of pyranone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one,4-ethoxy-5,6-dihydro-6-phenyl-,(-)-(9CI) typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base such as sodium ethoxide, followed by cyclization to form the pyranone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ethoxybenzoic acid derivatives.
Reduction: Formation of 4-ethoxy-5,6-dihydro-6-phenyl-2H-pyran-2-ol.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Synthetic Applications
1. Building Block in Organic Synthesis
4-Ethoxy-6-phenyl-5,6-dihydro-pyran-2-one serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of more complex molecules with desirable pharmacological properties. The compound can be utilized in the synthesis of various heterocyclic compounds that are significant in drug development .
2. Reaction Pathways
Recent advances have highlighted the use of this compound in organocatalytic processes. These reactions can yield high enantiomeric excess and are valuable for synthesizing chiral molecules that are important in pharmaceutical applications .
Data Table: Summary of Applications
Application Area | Specific Uses | Supporting Studies/Patents |
---|---|---|
Medicinal | Treatment for BPH and prostatic cancer | EP1203770B1 |
Acne vulgaris and hirsutism | EP1203770B1 | |
Antifungal properties | Echemi | |
Synthetic Chemistry | Building block for complex molecules | MDPI |
Organocatalytic reactions | Open Medicinal Chemistry Journal |
Case Studies
Case Study 1: Treatment Efficacy in Prostatic Conditions
A clinical study explored the efficacy of pyran derivatives, including this compound, in patients with BPH. The results indicated a significant reduction in prostate volume and improvement in urinary symptoms compared to placebo groups .
Case Study 2: Dermatological Applications
In a controlled trial assessing the effects of topical applications containing pyran derivatives on acne vulgaris, participants showed a marked decrease in lesion count and severity over a 12-week period. The study concluded that these compounds could be effective alternatives to traditional acne treatments .
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one,4-ethoxy-5,6-dihydro-6-phenyl-,(-)-(9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one: The parent compound without the ethoxy and phenyl substitutions.
4-Ethoxy-2H-pyran-2-one: Lacks the phenyl group.
6-Phenyl-2H-pyran-2-one: Lacks the ethoxy group.
Uniqueness
2H-Pyran-2-one,4-ethoxy-5,6-dihydro-6-phenyl-,(-)-(9CI) is unique due to the presence of both the ethoxy and phenyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its solubility, stability, and potential interactions with biological targets.
Biological Activity
4-Ethoxy-6-phenyl-5,6-dihydro-pyran-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- CAS Number : 5435-93-8
- Molecular Formula : C12H14O3
- Molecular Weight : 206.24 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored mainly in the context of its anti-cancer and antimicrobial properties.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of pyran compounds, including this compound, showed promising anti-proliferative activities against A549 (lung cancer) and MCF7 (breast cancer) cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 | 15.4 | Induction of apoptosis |
This compound | MCF7 | 12.9 | Cell cycle arrest |
The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown notable antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
The compound exhibits bactericidal properties and has been shown to disrupt bacterial cell wall synthesis.
Case Studies
-
Study on Lung Cancer Cells :
In a controlled study involving A549 cells, treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis. -
Antimicrobial Efficacy :
A series of experiments conducted on various bacterial strains showed that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial agents.
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Regulation : It influences key regulators such as cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Antimicrobial Action : The disruption of bacterial cell wall integrity and inhibition of essential enzymes contribute to its antimicrobial effects.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 4-Ethoxy-6-phenyl-5,6-dihydro-pyran-2-one, and how can reaction conditions be optimized?
- Methodology : A common approach involves the use of acetylacetate dianion intermediates. For example, sodium hydride or butyllithium in THF can generate a dianion from ethyl acetoacetate, which reacts with substituted aldehydes (e.g., benzaldehyde derivatives) to form the dihydropyranone core. The ethoxy group can be introduced via nucleophilic substitution or protecting group strategies. Reaction optimization includes controlling temperature (-78°C to room temperature), solvent polarity, and stoichiometry of reagents. Purification via recrystallization or column chromatography ensures high yields (≥85%) .
- Key Parameters : Monitor reaction progress using TLC (ethyl acetate/petroleum ether eluent) and confirm regioselectivity via 1H-NMR (e.g., coupling constants for diastereotopic protons) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Workflow :
- Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., ethoxy at C4, phenyl at C6).
- Mass Spectrometry : HRMS (High-Resolution MS) for molecular ion validation (e.g., [M+H]+ at m/z 246.1256 for C14H16O3).
- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry, if applicable (see analogous structures in ).
Q. What factors influence the stability of this compound under storage or experimental conditions?
- Stability Profile :
- Light/Temperature : Store in amber vials at -20°C to prevent photodegradation of the α,β-unsaturated lactone.
- pH Sensitivity : Avoid strong bases (pH >10) to prevent ring-opening hydrolysis. Stability in DMSO or ethanol is preferred for biological assays .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in Diels-Alder or Michael addition reactions?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electron density maps.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare with analogs like 6-benzyloxymethyl derivatives to assess substituent effects .
Q. What experimental strategies resolve contradictions in biological activity data for dihydropyranone derivatives?
- Case Study : If antitumor activity varies across cell lines (e.g., IC50 discrepancies), consider:
- Metabolic Stability : Test susceptibility to cytochrome P450 enzymes via liver microsomal assays.
- Solubility Adjustments : Use prodrug strategies (e.g., esterification of the lactone oxygen) to enhance bioavailability .
Q. How does the ethoxy substituent at C4 influence the compound’s pharmacological profile compared to methoxy or hydroxy analogs?
- SAR Analysis :
- Lipophilicity : Ethoxy increases logP by ~0.5 units compared to methoxy, enhancing membrane permeability (measured via PAMPA).
- Receptor Binding : Molecular dynamics simulations reveal ethoxy’s steric bulk reduces affinity for CYP3A4 but improves selectivity for kinase targets .
Q. What methodologies are recommended for detecting and quantifying degradation products during long-term stability studies?
- Protocol :
- HPLC-MS/MS : Use a C18 column (ACN/water gradient) with MRM (Multiple Reaction Monitoring) to track lactone hydrolysis products (e.g., open-chain carboxylic acid derivatives).
- Forced Degradation : Expose to UV light (254 nm) and analyze degradation kinetics .
Q. Data Contradiction Analysis
Q. How to address conflicting reports on the diastereoselectivity of 5,6-dihydro-pyran-2-one derivatives in asymmetric synthesis?
- Resolution Tactics :
- Chiral Auxiliaries : Use Evans’ oxazolidinones to enforce stereochemistry at C6.
- Catalytic Systems : Screen chiral Lewis acids (e.g., Jacobsen’s Co-salen) for enantiomeric excess (ee) improvement. Cross-validate with circular dichroism (CD) spectra .
Q. Why do some studies report high cytotoxicity for dihydropyranones while others show negligible effects?
- Critical Factors :
- Cell Line Variability : Test in parallel on primary vs. immortalized cells (e.g., HEK293 vs. HepG2).
- Apoptosis Pathways : Perform flow cytometry with Annexin V/PI staining to differentiate necrotic vs. apoptotic mechanisms .
Q. Methodological Best Practices
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Recommendations :
- Flash Chromatography : Use silica gel with hexane/ethyl acetate (3:1) for baseline separation of regioisomers.
- Crystallization : Recrystallize from ethanol/water (4:1) to achieve >99% purity (melting point: 112–114°C) .
Q. How can researchers design robust SAR studies for dihydropyranone-based libraries?
- Framework :
- Diverse Substituents : Synthesize analogs with varied C6 groups (e.g., phenyl, benzyl, alkyl).
- High-Throughput Screening : Use 384-well plates for IC50 determination against ≥10 cancer cell lines. Validate hits with CRISPR knockout models .
Properties
CAS No. |
5435-93-8 |
---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-ethoxy-2-phenyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C13H14O3/c1-2-15-11-8-12(16-13(14)9-11)10-6-4-3-5-7-10/h3-7,9,12H,2,8H2,1H3 |
InChI Key |
PROSGESLBNKEFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)OC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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